3-(2-Chloroanilino)propanoic acid
Overview
Description
Scientific Research Applications
Renewable Building Block in Material Science
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-Chloroanilino)propanoic acid, demonstrates potential as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process could provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, paving the way for various applications in materials science (Trejo-Machin et al., 2017).
Intermediate in Synthesis
3-(Aminothiocarbonylthio)propanoic acids, which could include compounds like this compound, act as intermediates in the synthesis of biologically active compounds. The synthesis process demonstrates the versatility of these compounds in pharmaceutical chemistry (Orlinskii, 1996).
Structural Studies in Crystallography
In crystallography, structural studies of compounds similar to this compound, like 2-(2,4,5-Trichloroanilino)propanoic acid, aid in understanding molecular assemblies and crystal packing. These insights are crucial for developing new materials and understanding molecular interactions (Fomulu et al., 2002).
Enantioseparation and Chromatography
This compound, as part of the chlorophenylpropanoic acids group, is studied for its enantioseparation using countercurrent chromatography. This has implications for chiral separation in pharmaceutical and chemical industries (Jin et al., 2019).
Chemical Synthesis and Reactivity
In chemical synthesis, related compounds like α-Chloropropanoic Acid demonstrate how propanoic acid can be selectively chlorinated, leading to insights into reaction mechanisms and kinetics. These findings are relevant for industrial processes and chemical manufacturing (Maki-Arvela et al., 1995).
Asymmetric Synthesis in Drug Development
3-Chloro-1-phenyl-1-propanol, closely related to this compound, is used as a chiral intermediate in synthesizing antidepressant drugs. This highlights the compound's role in developing pharmaceutical agents (Choi et al., 2010).
Properties
IUPAC Name |
3-(2-chloroanilino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEQXLURIGIJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370897 | |
Record name | 3-(2-chloroanilino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-10-7 | |
Record name | 3-(2-chloroanilino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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